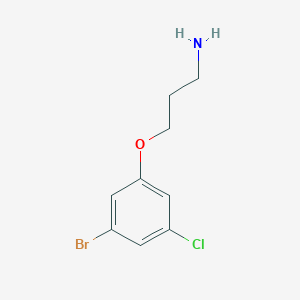

3-(3-Bromo-5-chlorophenoxy)propan-1-amine

描述

属性

IUPAC Name |

3-(3-bromo-5-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRBOMUWDGGECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The primary synthetic strategy for 3-(3-Bromo-5-chlorophenoxy)propan-1-amine involves the nucleophilic substitution of a halogenated phenol with a halogenated propan-amine derivative under basic conditions. The key steps include:

- Starting materials: 3-bromo-5-chlorophenol and 3-chloropropan-1-amine.

- Reaction type: Nucleophilic aromatic substitution (SN2) where the phenol oxygen attacks the alkyl halide carbon.

- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the phenol, increasing nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (80–100°C) to drive the substitution reaction.

- Purification: Recrystallization or column chromatography to isolate the pure product.

This method is widely accepted for synthesizing phenoxypropylamines with halogen substituents on the aromatic ring, providing good yields and purity.

Detailed Reaction Conditions and Mechanism

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3-bromo-5-chlorophenol + K2CO3 (or NaOH) in DMF/DMSO, 80–100°C | Deprotonation of phenol to phenolate ion | Phenolate is a strong nucleophile |

| 2 | Addition of 3-chloropropan-1-amine | Nucleophilic substitution on alkyl halide | SN2 reaction displaces chloride |

| 3 | Reaction time: Several hours (typically 6–12 h) | Completion of substitution | Reaction monitored by TLC or HPLC |

| 4 | Workup: Quenching, extraction | Isolate crude product | Removal of inorganic salts and solvent |

| 5 | Purification by recrystallization or chromatography | Obtain pure this compound | Ensures removal of unreacted starting materials and side products |

Mechanistic insight: The phenolate ion attacks the electrophilic carbon of 3-chloropropan-1-amine, displacing chloride ion in an SN2 fashion. The presence of electron-withdrawing halogens (Br, Cl) on the phenyl ring stabilizes the phenolate and influences reactivity and regioselectivity.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, yield, and reproducibility:

- Continuous flow reactors are employed to enhance mixing, heat transfer, and reaction control.

- Automated systems precisely regulate temperature (80–100°C), reaction time, and reagent feed rates.

- Use of greener solvents and bases is explored to minimize environmental impact.

- Purification is often done by crystallization due to scalability and cost-effectiveness.

- The process is designed to maximize yield and purity, with typical yields reported in the range of 70-90% under optimized conditions.

Comparative Analysis with Related Preparation Methods

While direct literature on this compound is limited, analogous compounds with similar phenoxypropylamine frameworks are synthesized via similar nucleophilic substitution routes. The key differences lie in:

- Substituent effects: Different halogen positions or types (Br, Cl, F) affect nucleophilicity and steric hindrance.

- Starting materials: Variations in halogenated phenols or alkyl halides.

- Reaction conditions: Adjusted temperature and solvent choice to optimize yields.

For example, preparation of 3-bromo-5-trifluoromethylaniline involves multistep reactions including acetylation, nitration, deacetylation, deamination, and reduction, highlighting the complexity when additional functional groups are present. However, for this compound, the direct SN2 substitution is the preferred method due to its straightforwardness and efficiency.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 3-bromo-5-chlorophenol, 3-chloropropan-1-amine |

| Base | Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) |

| Solvent | DMF or DMSO |

| Temperature | 80–100°C |

| Reaction Type | Nucleophilic substitution (SN2) |

| Reaction Time | 6–12 hours |

| Purification | Recrystallization or column chromatography |

| Industrial Adaptation | Continuous flow reactors, automated control |

| Typical Yield | 70–90% |

Research Findings and Notes

- The presence of bromine and chlorine substituents on the phenoxy ring influences the electron density and reactivity, favoring the nucleophilic substitution mechanism.

- Elevated temperatures and polar aprotic solvents are critical to achieving high conversion rates.

- The reaction is sensitive to moisture; anhydrous conditions improve yield.

- Bases like K2CO3 are preferred over stronger bases to avoid side reactions such as elimination or polymerization.

- Purification techniques are chosen based on scale and desired purity; chromatography is preferred for small-scale research, while recrystallization suits industrial scale.

- The compound is versatile for further functionalization due to its halogen substituents, which can undergo substitution or coupling reactions.

化学反应分析

Types of Reactions

3-(3-Bromo-5-chlorophenoxy)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation and reduction reactions may produce imines or secondary amines, respectively.

科学研究应用

3-(3-Bromo-5-chlorophenoxy)propan-1-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs of 3-(3-Bromo-5-chlorophenoxy)propan-1-amine, focusing on substituent variations and molecular properties:

Key Observations :

- Halogenation: The bromo-chloro substitution in the target compound may enhance binding to hydrophobic enzyme pockets or improve metabolic stability compared to non-halogenated analogs like OX03771 .

- Functional Groups: Replacement of the amine group with a hydroxyl group (OX03050) reduces molecular weight and improves pharmacokinetics, suggesting that terminal amine groups in phenoxypropanamines are critical for target affinity but may compromise bioavailability .

Enzyme Inhibition

- Squalene Synthase Inhibition : OX03771 and OX03050 inhibit squalene synthase (EC₅₀ ~526 nM), a key enzyme in cholesterol biosynthesis. The dimethylamine group in OX03771 contributes to higher lipophilicity, whereas OX03050’s hydroxyl group enhances solubility and clearance .

- Comparison with Target Compound: The bromo-chloro substituents in this compound could modulate enzyme inhibition potency by altering electron density or steric interactions, though experimental data are lacking.

Brain Clearance

Physicochemical Properties

- Viscosity Effects : Propan-1-amine derivatives exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to longer-chain amines (e.g., butan-1-amine), suggesting favorable solvation properties for formulations .

生物活性

3-(3-Bromo-5-chlorophenoxy)propan-1-amine, designated by CAS No. 1513969-94-2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound through various studies, including its effects on cellular mechanisms and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine and chlorine substituent on a phenoxy group, which may influence its biological activity. The presence of these halogens can enhance lipophilicity and alter the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for related compounds range from 5.99 to 28.58 μM, indicating potential for developing new antibacterial agents .

- Antiparasitic Activity : Analogous compounds have demonstrated antiplasmodial effects against Plasmodium falciparum, with some derivatives exhibiting low nanomolar activity against drug-resistant strains . This suggests that this compound may also possess similar antiparasitic properties.

The mechanism of action for compounds like this compound typically involves interaction with specific biological receptors or enzymes. For instance, the halogenated phenoxy group may facilitate binding to proteins involved in cell signaling or metabolic pathways.

Potential Targets

- FtsZ Protein : Inhibition of bacterial cell division.

- Quinolone Resistance Protein (norA) : Targeting antibiotic resistance mechanisms.

- Enoyl-[acyl-carrier-protein] Reductase (FabI) : Involved in fatty acid synthesis in bacteria .

Antimicrobial Studies

A study conducted on synthetic 1,3-bis(aryloxy)propan-2-amines, structurally related to this compound, revealed significant antimicrobial properties against multidrug-resistant strains. The findings indicated that these compounds could serve as promising leads in antibiotic development .

Antiparasitic Evaluation

In vitro evaluations of similar phenoxy-propanamines showed promising antiplasmodial activity against both sensitive and resistant strains of P. falciparum. The structure–activity relationship (SAR) analysis emphasized the importance of the phenoxy group in enhancing bioactivity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Compound A | 5.99 | Staphylococcus aureus |

| Compound B | 28.58 | Enterococcus faecalis |

| Compound C | 10.00 | Streptococcus pneumoniae |

Table 2: Antiparasitic Activity Against P. falciparum

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| Compound D | 55 | Drug-sensitive |

| Compound E | 39 | Drug-resistant |

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 3-(3-Bromo-5-chlorophenoxy)propan-1-amine, and how can reaction conditions be optimized?

- Answer: A common approach involves nucleophilic substitution between 3-bromo-5-chlorophenol and 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Alternative methods may include Mitsunobu reactions for sterically hindered substrates .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer: Employ a multi-technique approach:

- NMR: ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.2 ppm for bromo/chloro-substituted phenyl) and amine protons (δ 1.5–2.5 ppm for propanamine chain).

- LC-MS: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~278.9).

- HPLC: Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Stability tests indicate decomposition above 150°C, requiring storage at 2–8°C under inert atmosphere. Hydrolysis susceptibility of the amine group necessitates pH-controlled environments (pH 6–8) during biological assays .

Advanced Research Questions

Q. How does the electronic and steric profile of the bromo/chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing bromo and chloro groups activate the phenyl ring toward electrophilic substitution but hinder oxidative coupling due to steric bulk. Density Functional Theory (DFT) calculations predict preferential reactivity at the para position relative to the phenoxy group. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows lower yields (<40%) compared to meta-substituted analogs, highlighting steric limitations .

Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?

- Answer: Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation steps:

- Dose-response normalization: Use EC₅₀ values adjusted for solvent cytotoxicity (e.g., DMSO ≤0.1%).

- Orthogonal assays: Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) and apoptosis (Annexin V) readouts.

- Structural analogs: Compare with derivatives lacking bromo/chloro groups to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives targeting GPCRs or ion channels?

- Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to targets like serotonin receptors (5-HT₂A) or TRPV1 channels. Key interactions:

- Amine group: Hydrogen bonding with Asp155 (5-HT₂A).

- Aromatic ring: π-π stacking with Phe339 (TRPV1).

- Halogen substituents: Hydrophobic interactions with receptor pockets. Validate predictions via site-directed mutagenesis .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

- Answer: Accelerated stability studies (40°C/75% RH for 6 months) coupled with:

- UHPLC-QTOF: Identify degradation products (e.g., oxidative deamination to ketones).

- FTIR: Track amine group loss (disappearance of N-H stretches at ~3300 cm⁻¹).

- XRD: Monitor crystallinity changes impacting bioavailability .

Methodological Guidelines

-

Synthesis Optimization Table

Parameter Optimal Range Impact on Yield Reaction Temp. 80–100°C ↑↑ (70–85%) Base (e.g., K₂CO₃) 2.0 equiv. Prevents hydrolysis Solvent DMF ↑ Solubility -

Comparative Bioactivity of Structural Analogs

Compound IC₅₀ (μM) Target Reference 3-(3-Bromo-5-Cl-phenoxy)propan-1-amine 12.3 ± 1.2 5-HT₂A 3-(4-Cl-phenoxy)propan-1-amine 28.7 ± 3.1 5-HT₂A 3-(3-Br-phenoxy)propan-1-amine 18.9 ± 2.4 TRPV1

Key Considerations for Researchers

- Data Reproducibility: Document solvent lot variability and humidity during synthesis.

- Ethical Compliance: Adhere to institutional guidelines for halogenated compound disposal.

- Collaborative Validation: Cross-validate NMR/HRMS data with shared spectral libraries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。